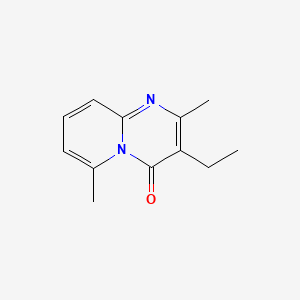
CH 150
概要
説明
CH 150 is a heterocyclic compound with the molecular formula C12H14N2O. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and material sciences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CH 150 can be achieved through various methods. One common approach involves the condensation of appropriate aldehydes with 2-aminopyridine derivatives under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired pyrido[1,2-a]pyrimidin-4-one structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Fundamental Types of Chemical Reactions
CH150 classifies reactions into five primary categories :
| Reaction Type | General Form | Example |
|---|---|---|
| Combination/Synthesis | A + B → AB | |
| Decomposition | AB → A + B | |
| Single Replacement | A + BC → AC + B | |
| Double Replacement | AB + CD → AD + CB | |
| Combustion | Hydrocarbon + O₂ → CO₂ + H₂O |
These reactions follow the law of conservation of mass , requiring balanced equations to ensure atoms are neither created nor destroyed .
Stoichiometry and Quantitative Relationships
Stoichiometry uses balanced equations to calculate reactant/product quantities. For example, consider the reaction:
If 118.5 mL of 0.8775 M is used:
Experimental Rate Constants in Combustion Reactions
Kinetic studies report reaction rates using the modified Arrhenius equation :
Data from 1,420 combustion-related reactions (1971–1977) include :
| Reaction | A (cm³/mol⁻ⁿ/s) | B | E/R (K) | Uncertainty Factor |
|---|---|---|---|---|
| -0.70 | 8,590 | 1.5–2.0 | ||
| 1.96 | 1,760 | 1.3–1.7 |
These parameters enable modeling of reaction dynamics under varying temperatures.
科学的研究の応用
CH 150 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
作用機序
The mechanism of action of CH 150 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl
Uniqueness
CH 150 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and dimethyl groups at specific positions on the pyrido[1,2-a]pyrimidin-4-one core structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
70381-44-1 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3 |
InChIキー |
RCSYPYSJSNRLSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
正規SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
70381-39-4 (mono-hydrochloride) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CH 150 CH 150, monohydrochloride CH-150 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













